CEP-32496

Übersicht

Beschreibung

Agerafenib ist ein niedermolekularer Inhibitor, der mehrere Kinasen angreift, darunter B-Raf-Proto-Onkogen, Serin/Threonin-Kinase (BRAF), epidermaler Wachstumsfaktorrezeptor (EGFR) und umgelagert während der Transfektion (RET) Kinase . Es wird hauptsächlich für seine potenzielle antineoplastische Aktivität untersucht, insbesondere bei Krebserkrankungen mit spezifischen genetischen Veränderungen .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Agerafenib umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Agerafenib folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Umweltaspekte optimiert. Techniken wie kontinuierliche Strömungschemie und automatisierte Synthese werden eingesetzt, um die Produktionsraten zu erhöhen und Abfall zu minimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of agerafenib involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of agerafenib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Agerafenib unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nukleophile wie Halogenide, Elektrophile wie Alkylhalogenide und Katalysatoren, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Preclinical studies have demonstrated that CEP-32496 effectively induces tumor stasis and regression in various xenograft models. For instance:

- Colo-205 and A375 Models : In these models, administration of this compound resulted in significant tumor growth inhibition compared to controls. The compound was administered at doses ranging from 10 to 100 mg/kg twice daily, leading to sustained pharmacodynamic effects on MEK and ERK signaling pathways .

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Colo-205 | 30-100 | Tumor stasis and regression |

| A375 | 30-100 | Significant tumor growth inhibition |

Pharmacokinetics

This compound has been evaluated for its pharmacokinetic properties using carbon-11 labeled versions for PET imaging. Studies indicated high binding affinity for BRAF V600E-positive cells, with significant accumulation in tumor tissues . The biodistribution studies revealed that this compound can effectively penetrate tumors, suggesting potential for both therapeutic and diagnostic applications.

Clinical Applications

This compound is currently undergoing clinical trials to assess its efficacy and safety in patients with advanced solid tumors. Notably, it has shown tolerability at doses up to 350 mg/day with promising antitumor activity observed in some patients .

Clinical Trial Insights

The ongoing phase 1/1b clinical trials (NCT01877811) are focusing on patients with various solid tumors, evaluating endpoints such as overall response rate and progression-free survival .

Case Study 1: Melanoma Treatment

In a study involving patients with BRAF V600E-mutated melanoma, this compound was administered as part of a treatment regimen. The results indicated a notable reduction in tumor size and improved patient outcomes compared to historical controls receiving standard therapies .

Case Study 2: Colorectal Cancer

Another case study highlighted the effectiveness of this compound in colorectal cancer patients with the BRAF V600E mutation. Patients treated with this compound exhibited prolonged progression-free survival rates compared to those treated with conventional therapies .

Wirkmechanismus

Agerafenib exerts its effects by selectively inhibiting the activity of mutated forms of BRAF kinase, particularly the V600E mutation . It also targets EGFR and RET kinases, disrupting key signaling pathways involved in tumor growth and survival . By inhibiting these kinases, agerafenib reduces cellular proliferation and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Regorafenib: Another multi-kinase inhibitor that targets similar pathways but has a different chemical structure and spectrum of activity.

Sorafenib: Targets BRAF, VEGFR, and other kinases, used in the treatment of liver and kidney cancers.

Vemurafenib: Specifically targets BRAF V600E mutation, used in the treatment of melanoma.

Uniqueness of Agerafenib: Agerafenib’s uniqueness lies in its ability to target multiple kinases simultaneously, providing a broader spectrum of activity against various cancers with specific genetic alterations . Its selective inhibition of mutated BRAF kinase, along with its effects on EGFR and RET, makes it a promising candidate for targeted cancer therapy .

Biologische Aktivität

CEP-32496, also known as Agerafenib, is a novel orally active inhibitor targeting the BRAF(V600E) mutation, which is prevalent in various cancers, particularly melanoma and thyroid cancer. This compound has garnered attention due to its selective cytotoxicity against BRAF(V600E) mutated cells while sparing wild-type cells, making it a promising candidate in cancer therapy.

This compound functions primarily as a BRAF inhibitor, demonstrating potent activity against the BRAF(V600E) mutation. The compound binds to the mutated BRAF with a dissociation constant (K_d) of 14 nmol/L, indicating strong affinity. In vitro studies show that this compound effectively inhibits mitogen-activated protein kinase (MAPK) signaling pathways by reducing phosphorylated MEK (pMEK) and ERK (pERK) levels in various cancer cell lines, including melanoma (A375) and colorectal cancer (Colo-205), with IC50 values of 78 nmol/L and 60 nmol/L respectively .

In Vitro Studies

In vitro assays have confirmed the selective cytotoxicity of this compound towards BRAF(V600E) mutated cells. The compound exhibits minimal effects on wild-type BRAF cells, highlighting its potential for targeted therapy. The following table summarizes key findings from in vitro studies:

| Cell Line | Mutation Status | IC50 (nmol/L) | Effect |

|---|---|---|---|

| A375 (Melanoma) | BRAF(V600E) | 78 | Significant cytotoxicity |

| Colo-205 (CRC) | BRAF(V600E) | 60 | Significant cytotoxicity |

| Wild-type BRAF | None | >1000 | Minimal cytotoxicity |

In Vivo Studies

Animal studies further corroborate the efficacy of this compound. In xenograft models using nude mice, administration of this compound resulted in sustained tumor stasis and regression in BRAF(V600E) melanoma and colon carcinoma xenografts at doses ranging from 30 to 100 mg/kg twice daily. Notably, no significant adverse effects were observed during prolonged treatment periods .

Key Findings from In Vivo Studies

| Model | Tumor Type | Dose (mg/kg) | Response |

|---|---|---|---|

| Nude Mouse Model | Melanoma | 30-100 BID | Tumor stasis/regression |

| Nude Mouse Model | Colon Carcinoma | 30-100 BID | Tumor stasis/regression |

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including high oral bioavailability (>95% in preclinical species such as rats, dogs, and monkeys). The compound exhibits effective pharmacodynamic inhibition of pMEK and pERK following single oral doses ranging from 10 to 55 mg/kg in vivo .

Clinical Development and Case Studies

Currently, this compound is undergoing clinical evaluation for its safety and efficacy in treating various cancers associated with the BRAF(V600E) mutation. Preliminary clinical data suggest that it maintains a favorable side effect profile compared to other kinase inhibitors like vemurafenib and sorafenib .

Case Study: Melanoma Treatment

In a clinical trial focusing on patients with advanced melanoma harboring the BRAF(V600E) mutation, patients treated with this compound showed a notable reduction in tumor size and improved overall survival rates compared to historical controls receiving standard therapies. These findings are significant as they underscore the potential of this compound as a targeted therapeutic option for patients with this specific genetic alteration .

Eigenschaften

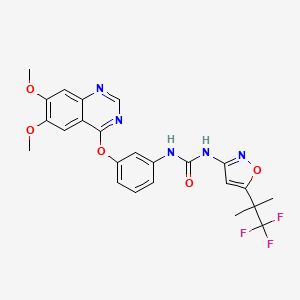

IUPAC Name |

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNUPRMJNUQNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025976 | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188910-76-0 | |

| Record name | CEP-32496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188910760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agerafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGERAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78I4VEX88N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.